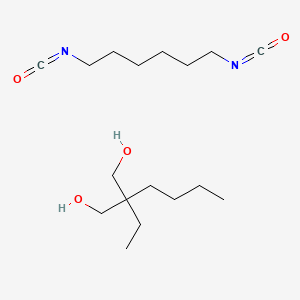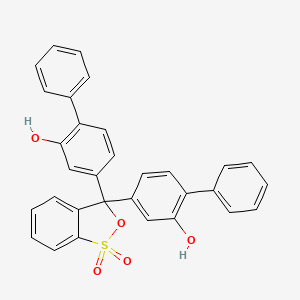
N-(1-Methyl-4-piperidylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-4-piperidylidene)aniline is an organic compound with the molecular formula C12H16N2 It is a derivative of aniline and piperidine, characterized by the presence of a piperidylidene group attached to the nitrogen atom of aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Methyl-4-piperidylidene)aniline can be synthesized through the condensation reaction between 1-methylpiperidin-4-one and aniline. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-4-piperidylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: N-(1-Methyl-4-piperidyl)aniline.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
N-(1-Methyl-4-piperidylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-4-piperidylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2,5-Trimethyl-4-piperidylidene)aniline
- N-(1-Methylpiperidin-4-ylidene)benzenamine
Uniqueness
N-(1-Methyl-4-piperidylidene)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
36796-46-0 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-methyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
KLBWPFBQXLDVGG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=NC2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




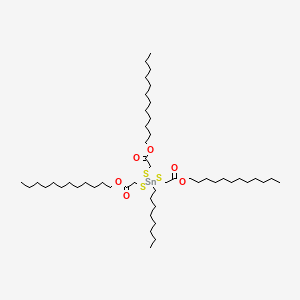
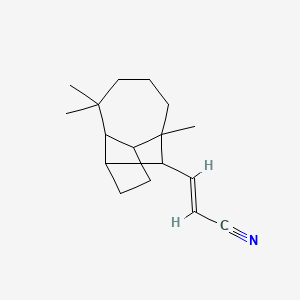
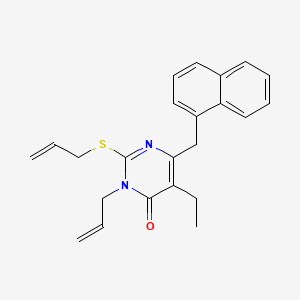
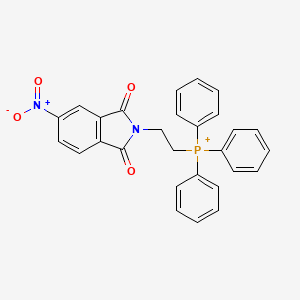
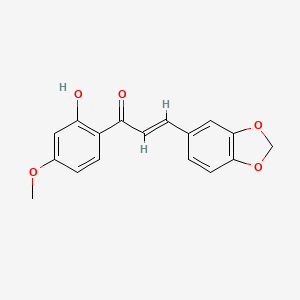

![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)



